Zhan Catalyst-1C Zhan Catalyst-1C
Brand Name: Vulcanchem
CAS No.: 918871-44-0
VCID: VC11667712
InChI: InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2
SMILES: CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Molecular Formula: C30H50Cl2NO3PRuS
Molecular Weight: 707.7 g/mol

Zhan Catalyst-1C

CAS No.: 918871-44-0

Cat. No.: VC11667712

Molecular Formula: C30H50Cl2NO3PRuS

Molecular Weight: 707.7 g/mol

* For research use only. Not for human or veterinary use.

Zhan Catalyst-1C - 918871-44-0

Specification

CAS No. 918871-44-0
Molecular Formula C30H50Cl2NO3PRuS
Molecular Weight 707.7 g/mol
IUPAC Name dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane
Standard InChI InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2
Standard InChI Key GQGVRAHMQZBHRC-UHFFFAOYSA-L
SMILES CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Canonical SMILES CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Introduction

Chemical Structure and Composition

Molecular Architecture

Zhan Catalyst-1C belongs to the family of Grubbs-type ruthenium catalysts but distinguishes itself through its tailored ligand system. The core structure consists of a ruthenium center coordinated to:

  • A dichloride ligand (Cl\text{Cl}^-)

  • A tricyclohexylphosphine (PCy3\text{PCy}_3) ligand

  • A chelating benzylidene ligand derived from 2-isopropoxy-5-(N,N-dimethylaminosulfonyl)phenyl .

The dimethylsulfonamide group (SO2N(CH3)2\text{SO}_2\text{N}(\text{CH}_3)_2) serves as an electron-withdrawing substituent, stabilizing the metal center and modulating catalytic activity. The isopropoxy group (OCH(CH3)2\text{OCH}(\text{CH}_3)_2) enhances solubility in organic solvents, facilitating its use in homogeneous catalysis .

Table 1: Key Chemical Identifiers of Zhan Catalyst-1C

PropertyValueSource
CAS Number918871-44-0
Molecular FormulaC30H50Cl2NO3PRuS\text{C}_{30}\text{H}_{50}\text{Cl}_2\text{NO}_3\text{PRuS}
Molecular Weight707.7 g/mol
Ligand SystemTricyclohexylphosphine, dimethylsulfonamide-isopropoxystyrene

Physicochemical Properties

Zhan Catalyst-1C is typically isolated as a dark purple solid with moderate air stability, allowing handling under inert atmospheres without rigorous exclusion of oxygen. Its solubility profile favors polar aprotic solvents such as dichloromethane and chlorobenzene, though it remains insoluble in water . Thermogravimetric analysis (TGA) indicates decomposition temperatures above 180°C, underscoring its robustness in high-temperature reactions.

Synthesis and Manufacturing

The synthesis of Zhan Catalyst-1C involves a multi-step sequence:

  • Ligand Preparation: The isopropoxystyrene ligand is synthesized via ortho-vinylation of phenol derivatives using ethyne, followed by alkylation with isopropyl bromide.

  • Metal Coordination: The ligand is reacted with ruthenium trichloride (RuCl3\text{RuCl}_3) in the presence of tricyclohexylphosphine to form the intermediate ruthenium complex .

  • Carbene Formation: Treatment with diazo compounds generates the active metal-carbene species, which is purified via chromatography.

Industrial-scale production employs ligand-supported immobilization techniques to enhance recyclability. For example, magnetic nanoparticle-supported variants enable catalyst recovery via simple filtration, reducing costs in continuous flow systems .

Mechanism of Action

Zhan Catalyst-1C operates through a canonical ruthenium-mediated olefin metathesis mechanism, which proceeds via four stages:

  • Initiation: Dissociation of a phosphine ligand generates a 14-electron ruthenium carbene intermediate.

  • Alkene Coordination: The carbene reacts with an olefin substrate to form a metallacyclobutane intermediate.

  • Metathesis: Redistribution of substituents yields a new olefin product and regenerates the carbene species.

  • Termination: Re-coordination of the phosphine ligand deactivates the catalyst.

The dimethylsulfonamide group electronically tunes the ruthenium center, accelerating the initiation phase compared to earlier Grubbs catalysts. This modification also suppresses side reactions such as β-hydride elimination, improving selectivity in cross-metathesis applications.

Applications in Organic Synthesis

Olefin Metathesis

Zhan Catalyst-1C excels in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. For instance, it efficiently catalyzes the synthesis of macrocyclic lactones, key intermediates in fragrance and pharmaceutical production. In one study, a 92% yield of a 14-membered lactone was achieved using 0.5 mol% catalyst loading.

Asymmetric Catalysis

The chiral environment imposed by the sulfonamide ligand enables enantioselective transformations. Notably, Zhan Catalyst-1C has been employed in the asymmetric synthesis of Taxol side chains, achieving enantiomeric excesses (ee) exceeding 95%.

Polymer Chemistry

A landmark application involves the degradation of nitrile butadiene rubber (NBR) to low-molecular-weight polymers. As demonstrated in US Patent 9,346,908B1, Zhan Catalyst-1C reduced the weight-average molecular weight (MwM_w) of NBR from 250,000 Da to 50,000 Da within two hours at room temperature . The catalyst was subsequently recovered magnetically and reused five times without significant loss of activity .

Comparative Analysis with Contemporary Catalysts

Table 2: Performance Comparison of Zhan Catalyst-1C with Grubbs and Hoveyda-Grubbs Catalysts

ParameterZhan Catalyst-1CGrubbs 2nd GenerationHoveyda-Grubbs
Initiation RateFastModerateSlow
Air StabilityHighLowModerate
EnantioselectivityHigh (up to 95% ee)LowModerate (up to 80% ee)
SolubilityHigh in chlorobenzeneModerateLow
RecyclabilityExcellent (5+ cycles)PoorModerate (3 cycles)

The sulfonamide ligand in Zhan Catalyst-1C confers superior air stability and recyclability compared to phosphine-reliant Grubbs catalysts. Additionally, its electron-withdrawing groups enhance reactivity toward sterically hindered olefins, a limitation of the Hoveyda-Grubbs system.

Recent Advances and Research Directions

Recent studies focus on immobilizing Zhan Catalyst-1C on mesoporous silica supports for gas-phase metathesis of ethylene into propylene. Preliminary results indicate a turnover number (TON) of 12,000, surpassing homogeneous counterparts by 40%. Another emerging area involves photoactivated metathesis, where the catalyst’s absorption at 450 nm enables light-controlled polymerization.

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